molecular formula C8H4Cl2O4 B079931 2,5-Dichloroterephthalic acid CAS No. 13799-90-1

2,5-Dichloroterephthalic acid

Cat. No. B079931
CAS RN: 13799-90-1
M. Wt: 235.02 g/mol
InChI Key: LMOSYFZLPBHEOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds related to 2,5-dichloroterephthalic acid has been explored in various studies. For example, esters of 5-sulfo-i-phthalic acid were synthesized and tested as polyaniline doping agents (Kulszewicz-Bajer et al., 2000).
  • Another study focused on the microwave-assisted synthesis of novel optically active polyamides derived from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid and different diisocyanates (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

  • The molecular structure of compounds involving 2,5-dichloroterephthalic acid has been extensively analyzed. In one study, multidimensional networks were constructed using 2,5-dichloroterephthalate and bis(benzimidazole) co-ligands, revealing diverse structural formations (Hao et al., 2017).

Chemical Reactions and Properties

  • Chemical reactions involving 2,5-dichloroterephthalic acid derivatives have been investigated in the context of coordination polymers. These studies have demonstrated the capacity of these compounds to form complex structures with varying properties (Zhang et al., 2017).

Physical Properties Analysis

  • The physical properties of these compounds, such as solubility, crystalline structure, and thermal stability, have been a focus of several studies. For instance, the hydrothermal synthesis and characterization of compounds based on 5-aminoisophthalic acid ligands demonstrated significant physical property variations (Wu et al., 2002).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and potential applications in catalysis or as doping agents, have been explored. A study on the preparation of metal complexes of 4,5-Dichlorphthalic Acid revealed insights into its electronic properties and potential applications (Keskin et al., 2020).

Scientific Research Applications

  • Polyester Synthesis : Higashi, Watabiki, and Kim (2001) explored the use of 2,5-dichloroterephthalic acid in the synthesis of thermotropic terephthalic acid/phenylhydroquinone polymers. They observed properties like lower melting points and studied the molecular structures using 13C NMR (Higashi, Watabiki, & Kim, 2001).

  • Fluorescence Dyes : Markovic et al. (2019) reported on derivatives of 2,5-diaminoterephthalate, related to 2,5-dichloroterephthalic acid, as efficient fluorescence dyes. They studied the electrochemical properties and established correlations between the potential of oxidation and the absorption or fluorescence emission wavelengths (Markovic et al., 2019).

  • Coordination Polymers : Hao et al. (2017) used 2,5-dichloroterephthalic acid to construct multidimensional networks in coordination polymers. These polymers exhibited high photocatalytic activities and were characterized by various techniques, including X-ray diffraction and infrared spectra (Hao, Li, Li, & Cui, 2017).

  • Polyaniline Doping : Kulszewicz-Bajer et al. (2000) explored esters of 5-sulfo-i-phthalic acid, related to 2,5-dichloroterephthalic acid, as doping agents for polyaniline, enhancing its solution processibility. They observed changes in polymer conformation and conductivity (Kulszewicz-Bajer et al., 2000).

  • Functionalization of Chromophores : Buschbeck and Christoffers (2018) discussed the 2,5-diaminoterephthalate motif, related to 2,5-dichloroterephthalic acid, for functionalizing chromophores with different units. This enabled applications in life sciences and materials science (Buschbeck & Christoffers, 2018).

  • Polyester Synthesis from Biosuccinic Acid : Short et al. (2018) synthesized aromatic polyesters using biosuccinic acid, creating derivatives like 2,5-dihydroxyterephthalic acid and 2,5-dimethoxyterephthalic acid. They observed varying glass transition temperatures for different polyesters (Short, Nguyen, Scheurle, & Miller, 2018).

  • Photocatalytic Properties : Chang et al. (2017) synthesized two silver(I) coordination polymers using 2,5-dichloroterephthalic acid and investigated their luminescence properties and photocatalytic behaviors (Chang, Li, Cui, & Wang, 2017).

Safety And Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of 2,5-Dichloroterephthalic acid. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

properties

IUPAC Name

2,5-dichloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOSYFZLPBHEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074733
Record name 1,4-Benzenedicarboxylic acid, 2,5-dichloro-
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Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,5-Dichloroterephthalic acid

CAS RN

13799-90-1
Record name 2,5-Dichloro-1,4-benzenedicarboxylic acid
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Record name 2,5-Dichloroterephthalic acid
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Record name 2,5-dichloroterephthalic acid
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Synthesis routes and methods

Procedure details

The di-silver salt of 2,5-dichloroterephthalic acid was prepared in quantitative yield from an aqueous solution of 1 mole di-sodium 2,5-dichloroterephthalate added to an aqueous solution of 2 moles of silver nitrate, by filtering, washing, and drying. The salt decomposes at 298° C.
Name
di-sodium 2,5-dichloroterephthalate
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
SY Hao, ZC Hao, C Liu, GH Cui - Transition Metal Chemistry, 2017 - Springer
Two ternary mixed-ligand coordination polymers (CPs), namely [Ni(L) 2 (DCTP)] n (1) and [Co(L)(DCTP)] n (2), have been hydrothermally synthesized by reacting different transition …
Number of citations: 10 link.springer.com
JA Hua, YJ Zhou, YJ Bian, Y Tian… - Journal of Coordination …, 2020 - Taylor & Francis
Full article: Solvent-controlled assembly of two Zn(II) coordination polymers constructed from 1,3,5-tris(1-imidazolyl)benzene and 2,5-dichloroterephthalic acid with fluorescent …
Number of citations: 7 www.tandfonline.com
WC Kang, YH Li, ZB Qin, GH Cui - Transition Metal Chemistry, 2018 - Springer
Synthesis, structures and characterization of two cobalt(II) coordination polymers with 2,5-dichloroterephthalic acid and flexible bis(benzimidazole) ligands | SpringerLink Skip to main …
Number of citations: 3 link.springer.com
T Kiyotsukuri, N Uchino, M Nagata - Sen'i Gakkaishi, 1977 - jstage.jst.go.jp
Polyamides were prepared from 2, 5-dichloroterephthalic acid with hexamethylenediamine, ethylenediamine, piperazine, 2, 5-dimethylpiperazine, p-phenylenediamine, rn-…
Number of citations: 3 www.jstage.jst.go.jp
SY Hao, YF Li, YH Li, GH Cui - Polyhedron, 2017 - Elsevier
A halogenated linear bridged dicarboxylic acid ligand, 2,5-dichloroterephthalic acid (H 2 DCTP), was used to construct three coordination polymers (CPs) with Mn(II) salts in the …
Number of citations: 18 www.sciencedirect.com
CJ Du, YL Zhu, Y Zeng - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
The crystal structure of 2,5-dichloroterephthalic acid dihydrate, C8H8Cl2O6 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP …
Number of citations: 2 www.degruyter.com
M Nagata, T Kiyotsukuri, N Uchino - Sen'i Gakkaishi, 1978 - jstage.jst.go.jp
Polyamides were prepared from 2, 5-dibromoterephthalic acid (TBr2) with hexamethylenediamine, piperadine, p-phenylenediamine or 4, 4'-diaminodiphenylether. Polyesters were also …
Number of citations: 4 www.jstage.jst.go.jp
S Khan, A Frontera, R Matsuda, S Kitagawa… - Inorganic …, 2022 - ACS Publications
A photoactive two-dimensional metal–organic framework (2D MOF) [Zn(4-spy)(DCTP)] n (1) [where 4-spy = 4-styrylpyridine and H 2 DCTP = 2,5-dichloroterephthalic acid] undergoes …
Number of citations: 9 pubs.acs.org
MM Fu, L Fu, GH Cui - Dalton Transactions, 2021 - pubs.rsc.org
There has been broad attention to the recognition and detection of ions and organic small molecules due to their essential roles in environmental systems. However, dual-functional …
Number of citations: 44 pubs.rsc.org
HN Chang, SX Hou, GH Cui, SC Wang - Journal of Inorganic and …, 2017 - Springer
Three supramolecular coordination polymers, namely [Ni(L1)(DCTP)(H 2 O)] n (1), [Cu(L2)(DCTP)] n (2), [Co(L3)(DCTP)] n (3) (L1 = 1,5-bis(5,6-dimethylbenzimidazole)pentane, L2 = 1,4…
Number of citations: 10 link.springer.com

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